4,6-Difluoro-3-nitropyridin-2-amine is an organic compound with the molecular formula . This compound features a pyridine ring substituted with two fluorine atoms at the 4 and 6 positions, a nitro group at the 3 position, and an amino group at the 2 position. The presence of these functional groups contributes to its unique chemical properties and potential biological activities. The compound is often studied for its applications in pharmaceuticals and agrochemicals due to its reactivity and structural characteristics .
Research indicates that 4,6-Difluoro-3-nitropyridin-2-amine exhibits significant biological activity. It has been noted for its potential as an inhibitor of certain enzymes and pathways involved in various diseases. Specifically, it shows promise in:
The synthesis of 4,6-Difluoro-3-nitropyridin-2-amine can be achieved through several methods:
These methods allow for the selective introduction of functional groups while maintaining the integrity of the pyridine core .
4,6-Difluoro-3-nitropyridin-2-amine finds applications across various fields:
Studies on the interactions of 4,6-Difluoro-3-nitropyridin-2-amine with biological macromolecules are crucial for understanding its mechanism of action. Interaction studies often involve:
These studies help elucidate its pharmacological profile and potential therapeutic uses .
Several compounds share structural similarities with 4,6-Difluoro-3-nitropyridin-2-amine. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-Chloro-3-nitropyridin-4-amine | 2789-25-5 | 0.85 |
| 2,4-Difluoro-3-nitropyridine | 60186-14-3 | 0.84 |
| 2,6-Dichloro-3-nitropyridine | 60186-13-2 | 0.84 |
| 2-Chloro-5-fluoro-3-nitropyridin-4-amino | 405230-90-2 | 0.74 |
4,6-Difluoro-3-nitropyridin-2-amine is unique due to its specific arrangement of fluorine and nitro groups on the pyridine ring, which contributes to its distinct chemical reactivity and biological activity compared to other similar compounds. This unique configuration may enhance its binding affinity and selectivity towards biological targets, making it a valuable candidate for further research and development in medicinal chemistry .